molecular formula C14H13N3O2 B13180823 Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate

Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B13180823
M. Wt: 255.27 g/mol
InChI Key: WSYOZRHIJXDTEG-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate is a chemical compound for research use. This product is strictly for laboratory research and is classified as Research Use Only (RUO), meaning it is not intended for diagnostic, therapeutic, or any personal use. Specifications & Data: The compound is a pyrazole derivative, a class of heterocyclic compounds known for their versatile applications in medicinal chemistry and materials science . Similar compounds are typically supplied as powders and may require storage at room temperature or under refrigerated conditions (e.g., 4-8°C) to maintain stability . Researchers can expect this product to be characterized by techniques such as Research Applications: Pyrazole carboxylates are valuable intermediates in organic synthesis. They are frequently utilized in pharmaceutical research for the construction of more complex molecules, serving as key scaffolds in the development of bioactive compounds . Their applications also extend to agrochemical research and the synthesis of functional materials. Handling & Safety: As with many laboratory chemicals, appropriate safety measures must be observed. Based on similar reagents, this compound may carry hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the product's Safety Data Sheet (SDS) before use and adhere to all recommended precautionary statements, which may include using personal protective equipment and working in a well-ventilated area .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

ethyl 1-[4-(cyanomethyl)phenyl]pyrazole-3-carboxylate

InChI

InChI=1S/C14H13N3O2/c1-2-19-14(18)13-8-10-17(16-13)12-5-3-11(4-6-12)7-9-15/h3-6,8,10H,2,7H2,1H3

InChI Key

WSYOZRHIJXDTEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate is a chemical compound with a pyrazole ring and a cyanomethyl-substituted phenyl group, possessing the molecular formula C14H13N3O2C_{14}H_{13}N_3O_2 and a molecular weight of approximately 255.27 g/mol. The carboxylate group at the 3-position of the pyrazole ring and the cyanomethyl group enhance its chemical properties, making it of interest in medicinal chemistry and organic synthesis.

Pharmaceutical Development

This compound has potential applications in pharmaceutical development due to the biological activities exhibited by pyrazole derivatives. These activities include acting as inhibitors of phosphodiesterases IVB and IVD . Research into the compound's interaction with biological targets, such as enzymes and receptors, is crucial for understanding its mechanism of action and potential side effects. Modifications to the pyrazole ring or its substituents can significantly alter these interactions, providing insights into structure-activity relationships.

Pyrazole derivatives have broad applications in medicinal and agricultural chemistry . They exhibit a wide range of biological activities. Studies have demonstrated the efficacy of PAD (peptidylarginine deiminase) inhibitors in animal models of diseases such as collagen-induced arthritis, DSS-induced experimental colitis, spinal cord repair, and experimental autoimmune encephalomyelitis . PAD4 inhibitors may also be useful in treating cancers .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its synthesis typically involves several steps:

  • Step 1
  • Step 2
  • Step 3

These methods highlight the multi-step synthetic approach required to obtain this compound effectively. The compound's versatility is underscored by its functional groups, which allow for diverse reactivity and potential therapeutic applications. For example, it can be used in SNAr reactions to synthesize imidazo[1,5-a]pyrazine-8-ones, which inhibit PDE1B and show selectivity against PDE1C and other PDE isoforms .

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazole Carboxylate Derivatives

The compound’s structural analogs differ primarily in the substituents on the phenyl ring or pyrazole core, which significantly alter physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Substituent Comparisons

Compound Name Substituent on Phenyl Ring Pyrazole Substitution Molecular Formula Key Features Reference
Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate 4-Cyanomethyl 3-COOEt C₁₄H₁₃N₃O₂ Electron-withdrawing cyanomethyl group (hypothesized)
Ethyl 1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylate (F3) 4-Trifluoromethoxy 3-COOEt C₁₃H₁₁F₃N₂O₃ Strongly electron-withdrawing CF₃O group
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 3-Fluoro-4-methoxy 3-COOEt C₁₃H₁₃FN₂O₃ Mixed electronic effects (F: EWG; OMe: EDG)
Ethyl-3-methyl-1H-pyrazole-4-carboxylate 3-Me, 4-COOEt C₇H₁₀N₂O₂ Methyl group enhances lipophilicity

Abbreviations : COOEt = Ethyl ester; EWG = Electron-withdrawing group; EDG = Electron-donating group.

  • Electronic Effects: The cyanomethyl group (–CH₂CN) is moderately electron-withdrawing, contrasting with the strongly electron-withdrawing trifluoromethoxy (–OCF₃) group in F3 . Methoxy (–OMe) in ’s compound is electron-donating, which may reduce electrophilicity compared to cyanomethyl-substituted derivatives .

Table 2: Physicochemical and Functional Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Biological Activity (Reported) Reference
This compound 263.28 ~2.1 (estimated) Not reported in evidence
F3 (Trifluoromethoxy derivative) 300.23 ~3.5 Synthetic intermediate
3-Fluoro-4-methoxy derivative 264.25 ~2.8 Pharmaceutical intermediate
Ethyl-3-methyl-1H-pyrazole-4-carboxylate 154.17 ~1.2 Nucleotide synthesis applications
  • Biological Activity: highlights pyrazole carboxylates with halogenated substituents (e.g., chloro, bromo) exhibiting antimicrobial activity, with MIC values ranging from 8–64 µg/mL against Gram-positive bacteria . The cyanomethyl group’s polarity may enhance solubility but reduce membrane permeability compared to lipophilic groups like trifluoromethoxy.

Biological Activity

Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a cyanomethyl group on the phenyl moiety and a carboxylate group at the 3-position. Its molecular formula is C14_{14}H14_{14}N2_{2}O2_{2}, with a molecular weight of approximately 255.27 g/mol. The unique structural characteristics contribute to its biological activity, particularly its potential as an antimicrobial and anticancer agent.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that various pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives .
  • Anticancer Activity : The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit cancer cell proliferation in various cell lines, including HeLa and HepG2, with IC50_{50} values ranging from 0.08 to 12.07 mM . It has been shown to induce cell cycle arrest at the G2/M phase and exhibit pro-apoptotic effects through modulation of Bcl-2 and Bax expression .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to interact with specific enzymes plays a crucial role in its biological effects. For example, it may inhibit phosphodiesterase (PDE) isoforms, which are implicated in various signaling pathways related to cancer progression .
  • Binding Affinity : Interaction studies reveal that modifications in the pyrazole ring or substituents can significantly alter binding affinities with biological targets, providing insights into structure-activity relationships (SAR).

Antimicrobial Evaluation

A study conducted on five pyrazole derivatives, including this compound, evaluated their antimicrobial efficacy against multiple pathogens. The results showed that these compounds exhibited substantial inhibition zones, indicating their potential as effective antimicrobial agents .

Anticancer Research

In another investigation focused on anticancer properties, derivatives were tested against various cancer cell lines. The findings revealed that certain derivatives had IC50_{50} values below 10 μM, demonstrating potent cytotoxicity against non-small cell lung cancer (NSCLC) and colorectal cancer cells. The mechanism was linked to the inhibition of tubulin polymerization and interference with key signaling pathways .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 1-(4-cyanobenzyl)-1H-pyrazole-3-carboxylateC13_{13}H12_{12}N2_{2}O2_{2}Methyl group instead of ethyl
Ethyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylateC14_{14}H13_{13}FN2_{2}O2_{2}Fluorine substitution enhances reactivity
Ethyl 3-(4-cyanophenyl)-1H-pyrazole-5-carboxylateC14_{14}H13_{13}N2_{2}O2_{2}Different position of cyano group

This table illustrates how variations in substituents can influence the biological activity and chemical reactivity of pyrazole derivatives.

Q & A

Q. What are the common synthetic routes for Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized to minimize by-products?

The compound is typically synthesized via cycloaddition reactions between benzoylacetonitriles and ethyl 2-chloro-2-(2-benzylhydrazono)acetates in the presence of sodium ethoxide. A key challenge is the side reaction of the cyano group, which can yield carbamoylpyrazole by-products (e.g., ethyl 1-(2-bromophenyl)-4-carbamoyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate). Optimizing reaction temperature, stoichiometry, and catalyst concentration (e.g., sodium ethoxide) reduces such impurities. Post-reaction purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

  • FT-IR : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹).
  • NMR (¹H/¹³C) : Assignments for pyrazole protons (δ 6.5–8.5 ppm), ester methyl groups (δ 1.2–1.4 ppm), and cyanomethyl substituents (δ 3.8–4.2 ppm).
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm molecular weight (e.g., m/z ~285 for C₁₄H₁₂N₃O₂). Elemental analysis (C, H, N) validates purity .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this pyrazole derivative?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates optimized geometries, HOMO-LUMO energy gaps (~4–5 eV for pyrazole derivatives), and electrostatic potential maps. These predict reactivity (e.g., nucleophilic/electrophilic sites) and stability, aiding in designing derivatives for functional studies .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Use SHELXL for refinement, leveraging constraints for disordered regions (e.g., cyanomethyl groups) and twin refinement for non-merohedral twinning. Validate against residual electron density maps and R-factor convergence. Cross-check with Mercury software (Cambridge Crystallographic Data Centre) for packing similarity and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

Q. How does substituent variation on the pyrazole core influence bioactivity in medicinal chemistry applications?

Structure-activity relationship (SAR) studies reveal:

  • Cyanomethyl group : Enhances binding to enzymes (e.g., MAGL inhibitors) via polar interactions.
  • Ester moiety : Hydrolysis to carboxylic acids improves solubility and target engagement.
  • Aryl substituents : Electron-withdrawing groups (e.g., bromo, methoxy) modulate potency and selectivity. Test derivatives in enzyme inhibition assays (e.g., IC₅₀ values) and molecular docking simulations .

Q. What methodologies detect and quantify trace impurities in synthesized batches?

  • HPLC-MS : Use reversed-phase C18 columns with UV/vis (λ = 254 nm) and ESI-MS detection. Calibrate against synthetic standards of known by-products (e.g., carbamoylpyrazole).
  • ¹H NMR line-shape analysis : Quantify impurities at <1% levels by integrating residual peaks.
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles to assess purity .

Q. How can solvent effects and reaction kinetics be modeled for large-scale synthesis?

Employ Arrhenius plots to determine activation energy (Eₐ) under varying solvents (e.g., DMF vs. ethanol). Use computational tools (Gaussian, ORCA) to simulate transition states and solvent-accessible surface areas (SASA). Optimize solvent polarity to stabilize intermediates and reduce side reactions .

Methodological Notes

  • Crystallography : For novel derivatives, deposit CIF files in the Cambridge Structural Database (CSD) and cross-validate with Mercury’s void analysis to assess crystal packing efficiency .
  • Data Reproducibility : Archive raw spectral data (NMR FIDs, MS spectra) in institutional repositories, adhering to FAIR principles.

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